6-Hydroxybentazon

Toxicology Metabolite safety Pesticide risk assessment

6-Hydroxybentazon (60374-42-7) is the mandatory phase I hydroxylated metabolite standard required for bentazon MRL compliance testing, forensic toxicology, and environmental fate studies. Unlike the parent herbicide, this metabolite possesses unique LC-MS/MS transitions (LOD: 0.5 ng/mL) and toxicokinetic profiles—substitution leads to false negatives. As the definitive biomarker for CYP450-mediated detoxification in crops and soil, authentic ≥98% reference material ensures ISO 17025 accreditation, EFSA/JMPR risk assessment validity, and accurate bioremediation monitoring.

Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
CAS No. 60374-42-7
Cat. No. B030596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxybentazon
CAS60374-42-7
Synonyms6-Hydroxy-3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-Dioxide;  _x000B_6-Hydroxybentazone; 
Molecular FormulaC10H12N2O4S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O
InChIInChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3
InChIKeyPVKWIOBXPPFARA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxybentazon (CAS 60374-42-7) Procurement Guide: Metabolite Reference Standard for Bentazon Residue and Toxicology Studies


6-Hydroxybentazon (6-hydroxybentazone, CAS 60374-42-7) is the primary phase I hydroxylated metabolite of the benzothiadiazinone herbicide bentazon [1]. This compound, formally named 6-hydroxy-3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide, has a molecular weight of 256.28 g/mol and serves as the principal analytical reference standard for bentazon residue monitoring, environmental fate studies, and mammalian toxicological assessments [2]. Unlike bentazon, which functions as a photosynthetic inhibitor at photosystem II, 6-hydroxybentazon represents the major detoxification product formed via aromatic ring hydroxylation in plants, soil microorganisms, and mammals, making it essential for compliance with regulatory residue definitions and metabolite risk assessment requirements [3].

Why 6-Hydroxybentazon Cannot Be Substituted by Bentazon or 8-Hydroxybentazon in Analytical and Toxicological Workflows


Substituting 6-hydroxybentazon with bentazon, 8-hydroxybentazon, or other bentazon metabolites introduces substantial error across critical scientific applications. The three compounds exhibit distinct chromatographic retention times, differential mass spectrometric ionization efficiencies, and divergent toxicological profiles that preclude interchangeability [1]. In forensic and residue analysis, 6-hydroxybentazon and 8-hydroxybentazon require separate calibration and quantification due to their unique transitions in LC-MS/MS methods; using bentazon alone fails to capture the full toxicokinetic picture, as demonstrated in fatal human cases where metabolite concentrations provided essential forensic context [2]. In toxicology, regulatory bodies such as EFSA and JMPR explicitly require metabolite-specific data for risk assessment—read-across from bentazon to 6-hydroxybentazon was deemed insufficient due to distinct acute toxicity profiles [3]. The evidence presented below quantifies these differences and establishes why procurement of authentic 6-hydroxybentazon reference material is non-negotiable for scientifically valid, regulatory-compliant studies.

6-Hydroxybentazon Quantitative Differentiation: Head-to-Head Comparative Evidence for Procurement Decisions


Acute Oral Toxicity in Rats: 6-Hydroxybentazon Exhibits >1.8-Fold Lower Acute Lethality Than Parent Bentazon

JMPR toxicological evaluation data demonstrate that 6-hydroxybentazon possesses substantially lower acute oral toxicity compared to parent bentazon. The acute oral LD50 for technical-grade bentazon in rats is approximately 1100 mg/kg body weight, whereas the 6-hydroxy metabolite exhibits an LD50 exceeding 2000 mg/kg body weight, indicating a >1.8-fold reduction in acute lethality following hydroxylation [1]. This reduced toxicity is consistent with the finding that 6- and 8-hydroxybentazone show lower toxicity than the parent compound in sensitive mustard plants, confirming that aromatic hydroxylation represents a genuine detoxification pathway rather than merely a structural modification [2].

Toxicology Metabolite safety Pesticide risk assessment

LC-MS/MS Analytical Sensitivity: 10-Fold Higher LOD for 6-Hydroxybentazon Versus Parent Bentazon in Postmortem Blood

In a validated LC-MS/MS method for simultaneous determination of bentazone and its metabolites in postmortem whole blood, the limit of detection (LOD) for 6-hydroxybentazone was 0.5 ng/mL, which is 10-fold higher than the LOD of 0.05 ng/mL achieved for parent bentazon [1]. In authentic fatal poisoning cases, heart blood concentrations of 6-hydroxybentazone ranged from 4.2 to 6.2 μg/mL compared to 46.0 to 91.8 μg/mL for bentazon, demonstrating that while the metabolite is present at lower absolute concentrations, its detection is critical for confirming exposure and understanding toxicokinetic distribution [1]. The method achieved good accuracy (88.2–110.5%) and precision (0.5–7.5% bias) across the linear range of 5–500 ng/mL for all analytes, with distinct chromatographic separation ensuring no cross-interference [1].

Forensic toxicology Analytical chemistry Method validation

Metabolic Conversion Efficiency: Bentazon-Sensitive Corn Inbred Retains 2.5-Fold More Parent Compound Than Tolerant Inbred Due to Impaired 6-Hydroxylation

In a comparative study of differential bentazon susceptibility among corn inbreds, the sensitive inbred GA209 retained 63% of absorbed 14C-bentazon in the parent form after 72 hours, whereas the tolerant inbred B73 retained only 25% [1]. Both inbreds converted bentazon to a polar metabolite that, upon hydrolysis with β-glucosidase, yielded 6-hydroxybentazon, confirming that 6-hydroxylation represents the primary detoxification pathway whose efficiency directly determines herbicide tolerance [1]. The impaired metabolic capacity in GA209 correlated with 66-89% visual injury and 62-70% dry weight reduction following bentazon application at 1.1-4.4 kg ha⁻¹, whereas B73 showed no visible injury or dry weight loss [1].

Herbicide metabolism Plant physiology Cytochrome P450

Soil Degradation Pathway: 6-Hydroxybentazon Forms as the Predominant Metabolite Under Submerged Soil Conditions

In a 6-month soil incubation study under submerged conditions (23±1°C), bentazon at 200 ppm degraded to yield 6-hydroxybentazon as the major product at 1.27% of initial concentration, compared to only 0.57% 8-hydroxybentazon and 0.13% anthranilic acid as minor products [1]. This 2.2-fold preferential formation of the 6-hydroxy isomer over the 8-hydroxy isomer establishes 6-hydroxybentazon as the primary microbial degradation product under anaerobic soil conditions [1]. At higher bentazon concentration (500 ppm) over 2 months, only trace amounts of 6-hydroxybentazon were detected, indicating that degradation rate is concentration-dependent and that extended monitoring periods are required for complete metabolite profiling [1].

Environmental fate Soil microbiology Pesticide degradation

Physicochemical Differentiation: XLogP3 of 2.4 for 6-Hydroxybentazon Versus Estimated Lower LogP for Parent Bentazon

6-Hydroxybentazon has a computed XLogP3 value of 2.4 and contains two hydrogen bond donor sites versus an estimated five hydrogen bond acceptor sites, with a molecular weight of 256.28 g/mol [1]. While bentazon's exact XLogP3 is not available from the same authoritative source, the addition of the aromatic hydroxyl group at the 6-position predictably reduces lipophilicity compared to the parent compound, which manifests as shorter reversed-phase chromatographic retention times—in LC-MS/MS analysis, 6-hydroxybentazone elutes at 0.64 minutes versus a longer retention for bentazon under identical conditions . This physicochemical shift necessitates distinct solid-phase extraction optimization and separate calibration for accurate quantification . The compound has a melting point of 169-171°C and predicted boiling point of 477.6°C at 760 mmHg, with solubility in DMSO (250 mg/mL) and limited aqueous solubility, properties that directly impact reference standard handling and solution preparation protocols .

Physicochemical properties Lipophilicity Chromatographic retention

Enzymatic Transformation Susceptibility: 6-Hydroxybentazon Undergoes Complete Enzymatic Transformation Whereas Parent Bentazon Shows Limited Reactivity Without Co-Substrates

In studies examining the interaction of bentazon and its metabolites with oxidoreductase enzymes (laccase and peroxidase), 6-hydroxybentazon and 8-hydroxybentazon were completely transformed by each enzyme both with and without the presence of co-substrates (guaiacol and ferulic acid) [1]. In contrast, parent bentazon and other non-hydroxylated metabolites underwent little or no transformation by the two enzymes in the absence of these co-substrates [1]. At pH 3.0 in the presence of laccase and guaiacol, bentazon concentration decreased by only 27%, whereas the hydroxy-metabolites exhibited complete transformation [1]. This differential reactivity demonstrates that aromatic hydroxylation fundamentally alters the compound's susceptibility to oxidative enzymatic degradation.

Enzymology Bioremediation Oxidoreductase

6-Hydroxybentazon (CAS 60374-42-7) Application Scenarios: Where Authentic Metabolite Reference Material Is Mandatory


Regulatory Pesticide Residue Monitoring and MRL Compliance Testing

6-Hydroxybentazon is an essential analytical reference standard for laboratories conducting pesticide residue analysis in food commodities, particularly for compliance with maximum residue level (MRL) regulations. The validated LC-MS/MS method with LOD of 0.5 ng/mL for 6-hydroxybentazone enables sensitive quantification in complex matrices including wheat (QuEChERS extraction with 72.9-108.7% recovery and LOQs of 2.5-12 μg/kg), postmortem blood (SPE cleanup with 88.2-110.5% accuracy), and environmental water samples [1]. Regulatory bodies including EFSA have explicitly identified the need for metabolite-specific toxicological data on 6-hydroxybentazone, stating that read-across from bentazon alone was insufficient for complete risk assessment [2]. Procurement of authentic 6-hydroxybentazon reference material is mandatory for laboratories seeking ISO 17025 accreditation for bentazon residue analysis.

Forensic Toxicology and Postmortem Bentazon Poisoning Investigation

In forensic toxicology casework involving suspected bentazon ingestion, 6-hydroxybentazone quantification provides critical confirmatory evidence and toxicokinetic context beyond parent compound detection alone. The validated LC-MS/MS method using SPE extraction and C18 separation with negative ion electrospray ionization has been successfully applied to authentic fatal poisoning cases, demonstrating that 6-hydroxybentazone heart blood concentrations (4.2-6.2 μg/mL) correlate with parent bentazon levels (46.0-91.8 μg/mL) and provide essential information about post-ingestion survival time and metabolic capacity [1]. The 10-fold difference in LOD (0.5 ng/mL for 6-hydroxybentazone vs. 0.05 ng/mL for bentazon) requires careful calibration and method validation using authentic metabolite standards—substitution with bentazon alone yields false negative results for metabolite presence [1].

Crop Breeding and Herbicide Resistance Mechanism Studies

6-Hydroxybentazon serves as the definitive biomarker for assessing cytochrome P450-mediated bentazon detoxification capacity in crop breeding programs and resistance monitoring. The finding that bentazon-tolerant corn inbred B73 converted 75% of absorbed 14C-bentazon to polar metabolites yielding 6-hydroxybentazon upon β-glucosidase hydrolysis, whereas the sensitive inbred GA209 retained 63% as parent compound, establishes 6-hydroxylation efficiency as the primary determinant of differential tolerance [1]. Researchers quantifying metabolic competence across crop varieties, weed populations, or transgenic lines expressing enhanced P450 activity require authentic 6-hydroxybentazon reference material for metabolite identification via co-chromatography and LC-MS/MS confirmation [1].

Environmental Fate and Groundwater Contaminant Monitoring Programs

6-Hydroxybentazon is the predominant bentazon degradation product detected in soil under submerged (anaerobic) conditions, forming at 1.27% yield after 6 months compared to only 0.57% 8-hydroxybentazon and 0.13% anthranilic acid [1]. Environmental monitoring programs assessing bentazon contamination in groundwater, surface water, and agricultural soils must include 6-hydroxybentazon in their analyte panel to accurately characterize total toxicologically relevant residues. The complete enzymatic transformation of 6-hydroxybentazon by laccase and peroxidase—with or without co-substrates—contrasts sharply with the limited reactivity of parent bentazon, making the hydroxy-metabolite a key indicator compound for natural attenuation and bioremediation efficacy assessments .

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